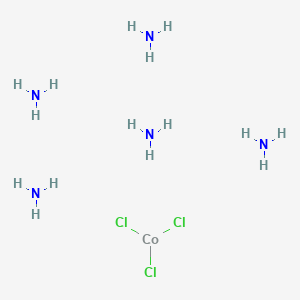

Chloropentaamminecobalt(III) chloride

CAS No.:

Cat. No.: VC16191486

Molecular Formula: Cl3CoH15N5

Molecular Weight: 250.44 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | Cl3CoH15N5 |

|---|---|

| Molecular Weight | 250.44 g/mol |

| IUPAC Name | azane;trichlorocobalt |

| Standard InChI | InChI=1S/3ClH.Co.5H3N/h3*1H;;5*1H3/q;;;+3;;;;;/p-3 |

| Standard InChI Key | NSYALVBBDKTCLE-UHFFFAOYSA-K |

| Canonical SMILES | N.N.N.N.N.Cl[Co](Cl)Cl |

Introduction

Chemical Structure and Coordination Geometry

The molecular architecture of chloropentaamminecobalt(III) chloride centers on a cobalt(III) ion coordinated by five ammonia ligands and one chloride ligand, forming the cation. This octahedral complex adheres to C₄v symmetry, with the chloride ion occupying one axial position and ammonia ligands arranged equatorially . The compound crystallizes as a dichloride salt, wherein two chloride counterions balance the charge of the coordination cation.

Crystallographic and Spectroscopic Data

X-ray diffraction studies reveal an orthorhombic crystal system for the pure compound, with a unit cell volume of approximately 1,200 ų . The Co–N bond lengths average 1.96 Å, while the Co–Cl bond measures 2.25 Å, consistent with typical cobalt(III)-ligand distances in octahedral complexes . Fourier-transform infrared (FTIR) spectroscopy identifies characteristic absorption bands at 480 cm⁻¹ (Co–Cl stretch) and 1,320 cm⁻¹ (N–H deformation modes of NH₃) .

Synthesis and Reaction Mechanisms

The preparation of chloropentaamminecobalt(III) chloride involves a two-step oxidative process, as outlined below.

Stepwise Synthesis Protocol

-

Formation of the Aquo Complex:

A mixture of cobalt(II) chloride hexahydrate (), ammonium chloride (), and aqueous ammonia undergoes oxidation with hydrogen peroxide ():This yields the intermediate aquopentaamminecobalt(III) chloride 2.

-

Thermal Ligand Substitution:

Heating the aquo complex at 80–90°C induces chloride substitution:The reaction proceeds via dissociative interchange, with water ligand displacement by chloride 2.

Practical Considerations

-

Yield: 65–75% after recrystallization from hot water2.

-

Purity: Contamination by residual is minimized by maintaining strict temperature control during the second step .

Physicochemical Properties

Chloropentaamminecobalt(III) chloride exhibits distinct thermal, optical, and solubility characteristics, as summarized in Table 1.

Table 1: Key Physical Properties of

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 250.44 g/mol | |

| Density | 1.819 g/mL | |

| Melting Point | Decomposes at 215°C | |

| Solubility in Water | 87 g/L (20°C) | |

| Molar Absorptivity (λₘₐₓ) | 550 nm (ε = 120 L·mol⁻¹·cm⁻¹) |

Thermal Stability

Thermogravimetric analysis (TGA) shows a two-stage decomposition:

Chemical Reactivity and Derivative Formation

The compound’s reactivity is governed by ligand substitution dynamics:

Aqueous Solution Behavior

In water, the bound chloride ligand slowly exchanges with water:

The equilibrium constant () is at 25°C, favoring the aquo species .

Acidic Media Reactions

Concentrated sulfuric acid protonates the chloride ligand, forming the hydrogen sulfate complex:

This reaction is utilized to synthesize sulfato derivatives for catalytic applications .

Applications in Materials Science

Polymeric Film Enhancement

Doping polyvinyl alcohol (PVA) with 5–15 wt% nanoparticles (28.75 nm average size) enhances dielectric constants by 300% at 1 kHz . The cobalt complex disrupts polymer crystallinity, increasing charge carrier mobility (Table 2).

Table 2: Dielectric Properties of PVA/[Co(NH₃)₅Cl]Cl₂ Composites

| Cobalt Complex (wt%) | Dielectric Constant (1 kHz) | AC Conductivity (S/cm) |

|---|---|---|

| 0 | 4.2 | |

| 5 | 8.7 | |

| 10 | 12.5 | |

| 15 | 16.3 |

Optical Conductivity

Thin films incorporating exhibit optical conductivity () values up to at 550 nm, making them candidates for photonic devices .

Biological and Health Implications

Mitochondrial Magnesium Modulation

In vitro studies suggest that competitively inhibits mitochondrial magnesium transporters, reducing intramitochondrial by 40% at 50 μM concentrations . This effect is under investigation for metabolic syndrome therapeutics.

Historical Significance

Alfred Werner’s 1893 analysis of cobalt complexes, including , dismantled the Jørgensen–Bloomstrand chain theory. By demonstrating that only two chlorides precipitated with , Werner proved the existence of inner-sphere ligands, cementing the modern coordination theory .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume